molecular formula C4H12Cl2N2O2 B8178131 (R)-Methyl 2,3-diaminopropanoate 2HCl

(R)-Methyl 2,3-diaminopropanoate 2HCl

Cat. No.: B8178131
M. Wt: 191.05 g/mol
InChI Key: MIOQZKCEDSNQNA-HWYNEVGZSA-N
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Description

®-Methyl 2,3-diaminopropanoate 2HCl is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of 2,3-diaminopropanoic acid and is often used in the synthesis of peptides and other complex organic molecules. The compound is known for its ability to form stable salts, which makes it useful in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2,3-diaminopropanoate 2HCl typically involves the esterification of ®-2,3-diaminopropanoic acid. This process can be carried out using methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2,3-diaminopropanoate 2HCl may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 2,3-diaminopropanoate 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-Methyl 2,3-diaminopropanoate 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2,3-diaminopropanoate 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.

Comparison with Similar Compounds

    (S)-Methyl 2,3-diaminopropanoate 2HCl: The enantiomer of the compound, which may have different biological activities.

    2,3-Diaminopropanoic acid: The parent compound, which lacks the ester group.

    Methyl 2,3-diaminopropanoate: The non-salt form of the compound.

Uniqueness: ®-Methyl 2,3-diaminopropanoate 2HCl is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research.

Properties

IUPAC Name

methyl (2R)-2,3-diaminopropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQZKCEDSNQNA-HWYNEVGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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